1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carbaldehyde

Description

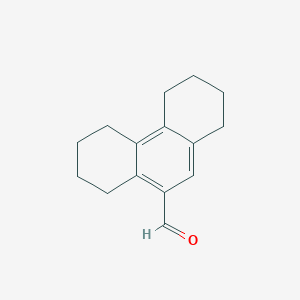

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carbaldehyde (CAS: 88146-29-6) is a polycyclic aromatic aldehyde with the molecular formula C₁₅H₁₈O and a molecular weight of 214.30 g/mol . Its structure comprises a partially hydrogenated phenanthrene backbone (octahydrophenanthrene) with a carbaldehyde group at the 9th position. Key properties include:

- Hydrophobicity: High logP value (XLogP3: 4.1) due to the fused cyclohexane rings and aromatic system .

- Reactivity: The aldehyde group enables nucleophilic additions and condensations, similar to other aromatic aldehydes .

This compound is utilized in organic synthesis and pharmaceutical intermediates, though specific applications remain understudied in open literature.

Properties

IUPAC Name |

1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOXPCSHKNEBCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C3CCCCC3=C(C=C2C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carbaldehyde can be synthesized through several methods. One common approach involves the hydrogenation of phenanthrene to produce octahydrophenanthrene, followed by formylation to introduce the aldehyde group at the 9-position. The hydrogenation process typically requires a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The formylation step can be achieved using reagents like formic acid or formaldehyde in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The hydrogen atoms on the phenanthrene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products

Oxidation: 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid.

Reduction: 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis:

- The compound is widely used as an intermediate for synthesizing complex organic molecules. Its reactivity allows for various transformations that are essential in developing new chemical entities.

- Biological Activity:

-

Medicinal Chemistry:

- The compound is investigated for its therapeutic properties and potential applications in drug development. Its structure suggests possible interactions with biological targets that could lead to new treatments.

- Industrial Applications:

Case Study 1: Antimicrobial Properties

A study evaluated derivatives of phenanthrene compounds for their antimicrobial activities against bacteria such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant zones of inhibition against these pathogens . This suggests that compounds related to this compound may have potential as antimicrobial agents.

Case Study 2: Synthesis of Complex Molecules

Research conducted on cycloaddition reactions involving bicyclohexenyl derivatives demonstrated the utility of this compound as a product in synthesizing octahydrocyclopropa-phenanthrenes. These reactions highlight its role in forming complex structures that could be useful in further chemical explorations .

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural analogs lacking the carbaldehyde group

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| 1,2,3,4,5,6,7,8-Octahydrophenanthrene | C₁₄H₁₈ | 186.29 | No aldehyde group; fully saturated backbone |

| 9,10-Dihydrophenanthrene | C₁₄H₁₂ | 180.25 | Partial hydrogenation; aromatic rings retained |

| 4α-Methyl-1,2,3,4,9,10-hexahydrophenanthrene | C₁₅H₁₈ | 198.30 | Methyl substituent; mixed saturation states |

Key Findings :

- The absence of the carbaldehyde group reduces polarity and reactivity, making these analogs less suitable for condensation reactions .

- Hydrogenation levels influence solubility: Octahydrophenanthrene derivatives exhibit higher hydrophobicity than dihydro analogs .

Aromatic Aldehydes

Table 2: Comparison with other aromatic aldehydes

Key Findings :

- Steric hindrance from the octahydrophenanthrene backbone reduces the aldehyde’s accessibility in nucleophilic reactions compared to benzaldehyde .

- Thiophene-2-carbaldehyde’s heteroatom enhances electronic effects but lacks the hydrophobic bulk of the target compound .

Functional Group Variants

Table 3: Carbaldehyde vs. Carboxylic Acid Derivatives

| Compound Name | Functional Group | Solubility in Water | Acid/Base Behavior |

|---|---|---|---|

| This compound | -CHO | Low | Neutral (pKa ~10–12†) |

| 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid | -COOH | Very low | Acidic (pKa ~4–5‡) |

Biological Activity

1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carbaldehyde (CAS No. 88146-29-6) is an organic compound derived from octahydrophenanthrene. This compound has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

The molecular formula of this compound is C15H18O. It can be synthesized through hydrogenation of phenanthrene followed by formylation to introduce the aldehyde group at the 9-position. Common methods involve using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The presence of the aldehyde group allows for reactivity that can influence biochemical pathways. It may act as a reactive intermediate in chemical reactions and has been investigated for its potential therapeutic properties .

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological activities including:

- Antioxidant Activity : Compounds like octahydrophenanthrene derivatives have shown potential in scavenging free radicals.

- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.

- Anticancer Potential : Investigations into similar polycyclic compounds have revealed cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of related compounds:

- Anticancer Activity : A study demonstrated that octahydrophenanthrene derivatives exhibited significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms. The aldehyde group was crucial for enhancing this activity .

- Antimicrobial Studies : Research has shown that derivatives of octahydrophenanthrene possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents.

- Neuroprotective Effects : Another study highlighted the neuroprotective effects of related compounds in models of neurodegeneration. These compounds were found to reduce oxidative stress markers and improve neuronal survival rates in vitro .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, a comparison with structurally similar compounds is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenanthrene | C14H10 | Low biological activity; primarily used as a reference compound |

| Octahydrophenanthrene | C14H18 | Moderate activity; reduced reactivity compared to aldehyde derivatives |

| 1,2,3,4-Tetrahydrophenanthrene | C14H16 | Exhibits some antioxidant properties but lacks aldehyde functionality |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbaldehyde, and how can reaction conditions be controlled to minimize side products?

- Methodological Answer : The compound can be synthesized via formylation of its octahydrophenanthrene precursor using dichloromethyl methyl ether and SnCl₄ in dichloromethane, a method adapted from indane-carbaldehyde synthesis . For intermediates, controlled conditions (e.g., 0°C, ether solvent, stoichiometric pyridine) are critical to isolate reactive species like chloro-benzamido derivatives, as demonstrated in octahydrophenanthrene systems . Reaction monitoring via TLC and quenching at precise timepoints helps reduce side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for aldehyde C=O stretches near 1700 cm⁻¹ and aromatic C-H bends in the 700-900 cm⁻¹ range .

- ¹H NMR : Identify the aldehyde proton as a singlet near δ 9.8–10.2 ppm. Octahydro protons appear as multiplet clusters between δ 1.2–2.5 ppm due to complex coupling .

- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 230.3 (C₁₅H₁₈O₂) confirms the molecular weight .

Q. What safety protocols are essential when handling this compound, particularly during exothermic or large-scale reactions?

- Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent aldehyde oxidation. For inhalation exposure risks, ensure fume hoods with ≥100 ft/min airflow and emergency eyewash/shower stations . During scale-up, employ jacketed reactors for temperature control to mitigate exothermic risks (e.g., SnCl₄-mediated reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar octahydrophenanthrene derivatives?

- Methodological Answer : Contradictions often arise from stereochemical variations. Use 2D NMR (COSY, NOESY) to differentiate diastereomers. For example, NOE correlations can distinguish axial vs. equatorial protons in decalin-like systems . Computational modeling (DFT) of NMR chemical shifts using software like Gaussian or ORCA provides validation .

Q. What mechanistic insights explain the regioselectivity of functionalization reactions (e.g., halogenation, oxidation) on the octahydrophenanthrene scaffold?

- Methodological Answer : Regioselectivity is influenced by steric hindrance and hyperconjugation. For example, halogenation at C9 is favored due to reduced steric bulk compared to C10. Computational studies (e.g., Fukui indices) predict electrophilic attack sites . Experimental validation via kinetic isotope effects (KIEs) or deuterium labeling can confirm proposed pathways .

Q. How do solvent polarity and catalyst choice impact the stability of this compound during storage or catalysis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the aldehyde via dipole interactions but may promote aldol condensation. Catalysts like molecular sieves or anhydrous MgSO₄ prevent hydration. For long-term storage, use amber vials under argon at –20°C .

Q. What strategies are effective for synthesizing enantiomerically pure derivatives of this compound, and how can chiral centers be characterized?

- Methodological Answer : Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes) introduces enantioselectivity . Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) resolves enantiomers. Circular dichroism (CD) spectra and single-crystal X-ray diffraction provide absolute configuration confirmation .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the thermodynamic stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >200°C for similar aldehydes) .

- pH Stability Studies : Use buffered solutions (pH 1–13) and monitor aldehyde degradation via HPLC. Acidic conditions may protonate the carbonyl, while basic media risk Cannizzaro reactions .

Q. What computational tools are recommended for predicting reaction pathways or intermediates in octahydrophenanthrene-9-carbaldehyde chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.